molecular formula C21H18N4O5 B2725189 N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-62-9

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2725189
CAS No.: 941910-62-9
M. Wt: 406.398
InChI Key: YOYCJBZQEHNICY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions:

    Amidation: The acetamidophenyl group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the nitro and acetamido groups suggests it could interact with biological molecules, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The structural features of the molecule suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the acetamido group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but lacks the nitro group, which could affect its reactivity and biological activity.

    N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group, which could influence its chemical properties and interactions.

Uniqueness

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of the nitro and acetamido groups, along with the pyridine ring, provides a distinct set of chemical properties that can be exploited in various fields.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-14(26)22-16-6-3-7-17(12-16)23-20(27)19-9-4-10-24(21(19)28)13-15-5-2-8-18(11-15)25(29)30/h2-12H,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCJBZQEHNICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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